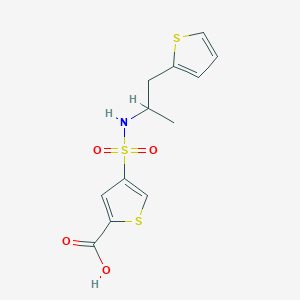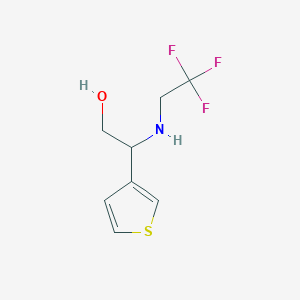
N-(3-cyanopentan-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanopentan-3-yl)benzamide, also known as JNJ-1661010, is a novel small molecule inhibitor that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been shown to exhibit potent inhibitory effects on a variety of enzymes and receptors.
作用機序
The mechanism of action of N-(3-cyanopentan-3-yl)benzamide involves its ability to inhibit specific enzymes and receptors. For example, it has been shown to inhibit HDACs, which are involved in the regulation of gene expression and cellular differentiation. By inhibiting HDACs, N-(3-cyanopentan-3-yl)benzamide can induce histone acetylation, leading to changes in gene expression and cellular function. Similarly, it has been shown to inhibit PARPs, which are involved in DNA repair and cell death pathways. By inhibiting PARPs, N-(3-cyanopentan-3-yl)benzamide can induce DNA damage and cell death in cancer cells. Finally, it has been shown to inhibit CB1 and CB2 receptors, which are involved in the regulation of pain, inflammation, and immune function. By inhibiting these receptors, N-(3-cyanopentan-3-yl)benzamide can reduce pain and inflammation and modulate immune function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-cyanopentan-3-yl)benzamide are diverse and depend on the specific enzyme or receptor that is being inhibited. For example, inhibition of HDACs can lead to changes in gene expression and cellular differentiation, while inhibition of PARPs can induce DNA damage and cell death in cancer cells. Inhibition of CB1 and CB2 receptors can reduce pain and inflammation and modulate immune function. These effects have been demonstrated in various in vitro and in vivo models, suggesting that N-(3-cyanopentan-3-yl)benzamide has broad therapeutic potential.
実験室実験の利点と制限
One of the major advantages of N-(3-cyanopentan-3-yl)benzamide is its potent inhibitory effects on a variety of enzymes and receptors. This makes it a versatile tool for studying epigenetic and signaling pathways in various diseases. Another advantage is its high yield and purity, which makes it suitable for large-scale production. However, one of the limitations of N-(3-cyanopentan-3-yl)benzamide is its relatively low solubility in water, which can make it challenging to use in certain experimental settings. Additionally, its inhibitory effects may not be specific to a single enzyme or receptor, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(3-cyanopentan-3-yl)benzamide. One area of interest is its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the specific mechanisms by which N-(3-cyanopentan-3-yl)benzamide exerts its effects and to identify the optimal dosing and treatment regimens. Additionally, future research could focus on developing more soluble analogs of N-(3-cyanopentan-3-yl)benzamide that can be used in a wider range of experimental settings. Finally, studies could investigate the potential synergistic effects of N-(3-cyanopentan-3-yl)benzamide with other drugs or therapies, which could enhance its therapeutic potential.
合成法
The synthesis of N-(3-cyanopentan-3-yl)benzamide involves the condensation reaction of 3-cyanopentan-3-ol and 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography and recrystallization. This method has been optimized for high yield and purity, making it suitable for large-scale production.
科学的研究の応用
N-(3-cyanopentan-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent inhibitory effects on enzymes such as HDACs, PARPs, and PDEs, as well as on receptors such as CB1, CB2, and TRPV1. These inhibitory effects have been attributed to the compound's ability to modulate epigenetic and signaling pathways, leading to changes in gene expression and cellular function.
特性
IUPAC Name |
N-(3-cyanopentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-13(4-2,10-14)15-12(16)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXPRTIYDOTXQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#N)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanopentan-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)


![2-Azabicyclo[2.2.1]heptan-2-yl-(2,6-dichloropyridin-4-yl)methanone](/img/structure/B7576878.png)
![3-[[2-(3-Amino-1,2,4-triazol-1-yl)acetyl]amino]benzamide](/img/structure/B7576895.png)
![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)




![3-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B7576934.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)

